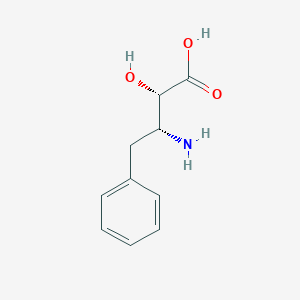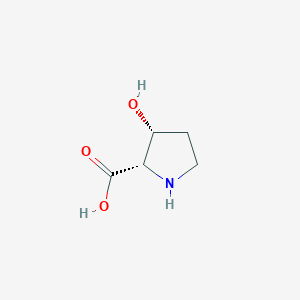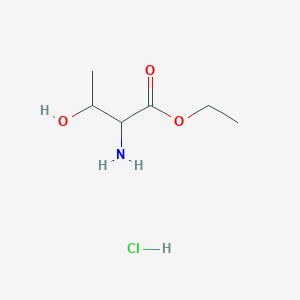
(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol” is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential antipsychotic effects .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. In the case of the related compound (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone, the most active compound against pentylenetetrazole-induced convulsions was synthesized, demonstrating the potential for creating compounds with significant biological activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, as seen in the crystal structure of a related compound, a Schiff base molecule, which was determined to be monoclinic with specific bond lengths and angles that are typical for such compounds. The Schiff base molecule displays a trans configuration about the C=N bond, and the dihedral angles between the rings indicate the spatial arrangement of the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff base compounds. These reactions are significant as Schiff bases and their metal complexes have a wide range of applications, particularly in pharmacology and biology .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from the crystallographic data of related compounds. For instance, the crystal structure of the Schiff base compound provides insights into the bond lengths and angles, which are essential for understanding the reactivity and interaction of the molecule with biological targets. The intramolecular hydrogen bonding observed in the structure could also influence the solubility and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Application 1: Development of Fluorescent Probes
- Summary of the Application: “(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol” has been used in the development of highly tunable bimane-based fluorescent probes . These probes are indispensable tools for a broad range of biological applications .
- Methods of Application: The probes were designed and synthesized based on the underexplored bimane scaffold . The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms, respectively .
- Results or Outcomes: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . Finally, the probe demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application 2: Synthesis of Biologically Active Heterocyclic Compounds
- Summary of the Application: This compound has been used in the synthesis of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles . These derivatives have shown significant biological activity .
- Methods of Application: The derivatives were synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-meth-yl-1H-pyrazol-5(4H)-one with different aromatic amines .
- Results or Outcomes: The derivatives having chlorine as a substituent were found to be more toxic to all six bacteria tested. Among the chloro group compounds, the compound which has a methoxy group was found to be more toxic .
Application 3: Development of CDK2 Inhibitors
- Summary of the Application: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been developed as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .
- Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to sorafenib (0.184 ± 0.01 μM) . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .
Application 4: Synthesis of Biologically Active Heterocyclic Compounds
- Summary of the Application: This compound has been used in the synthesis of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles . These derivatives have shown significant biological activity .
- Methods of Application: The derivatives were synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-meth-yl-1H-pyrazol-5(4H)-one with different aromatic amines .
- Results or Outcomes: The derivatives having chlorine as a substituent were found to be more toxic to all six bacteria tested. Among the chloro group compounds, the compound which has a methoxy group was found to be more toxic .
Application 5: Development of CDK2 Inhibitors
- Summary of the Application: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been developed as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .
- Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to sorafenib (0.184 ± 0.01 μM) . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(2-aminophenyl)-1H-pyrazol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHZSDDUAPTGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

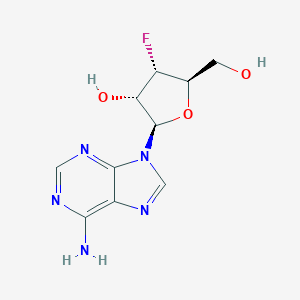
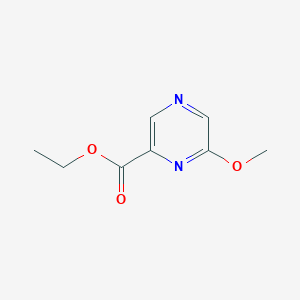
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
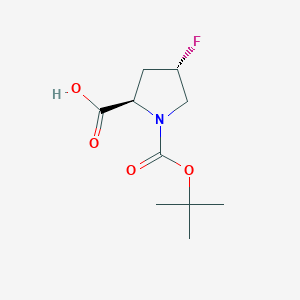
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
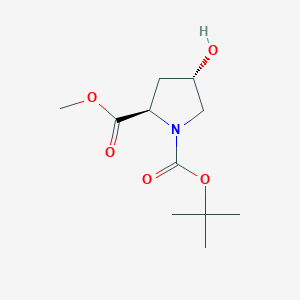
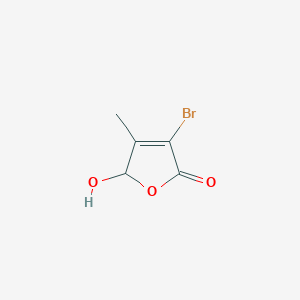
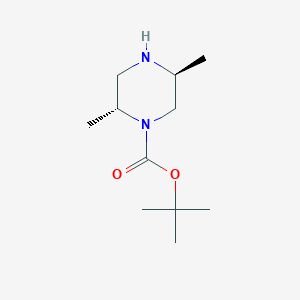
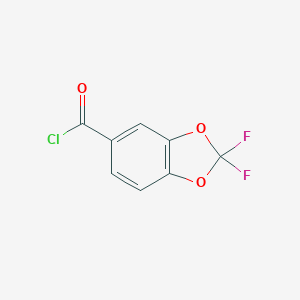
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
